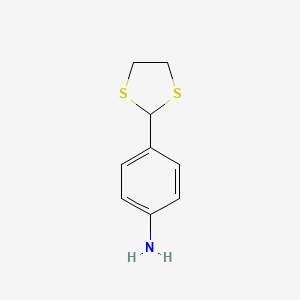

4-(1,3-Dithiolan-2-yl)aniline

Beschreibung

In summary, this compound is a chemically significant compound combining aromatic amine and sulfur heterocyclic features. Its well-defined structure and properties make it a valuable subject in organic chemistry research, particularly in the study and application of sulfur-containing heterocycles.

Eigenschaften

IUPAC Name |

4-(1,3-dithiolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVTRNWONBRLAEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(S1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380909 | |

| Record name | 4-(1,3-dithiolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94838-73-0 | |

| Record name | 4-(1,3-dithiolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 4-(1,3-Dithiolan-2-yl)aniline typically involves the reaction of aniline with 1,3-dithiolane. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction between aniline and 1,3-dithiolane. The reaction is usually carried out in an organic solvent like ethanol or ether under reflux conditions to ensure complete conversion .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the compound .

Analyse Chemischer Reaktionen

4-(1,3-Dithiolan-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the dithiolane ring to a thiol group using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dithiolane ring typically yields sulfoxides or sulfones, while substitution reactions on the aniline ring can produce nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

4-(1,3-Dithiolan-2-yl)aniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and polymers.

Wirkmechanismus

The mechanism of action of 4-(1,3-Dithiolan-2-yl)aniline involves its interaction with specific molecular targets. For instance, it has been found to interact with the promyelocytic leukemia–retinoic acid receptor alpha (PML–RARα) fusion protein, which is involved in the proliferation of certain cancer cells. This interaction leads to the degradation of the fusion protein, thereby inhibiting the growth of cancer cells .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Key Structural Feature | Biological Activity | Key Applications |

|---|---|---|---|---|

| 4-(1,3-Dithiolan-2-yl)aniline | C₉H₁₁NS₂ | Dithiolane ring (para) | Cytotoxic, protein interaction | Anticancer agents, conductive materials |

| 4-(1,3-Dioxolan-2-yl)aniline | C₉H₁₁NO₂ | Dioxolane ring | Low cytotoxicity | Fluorescent polymers, organic synthesis |

| 4-(1,3,2-Dithiarsolan-2-yl)aniline | C₉H₁₁AsS₂ | Arsenic-containing dithiolane | High cytotoxicity | Research tool |

| 3-(1,3-Dithiolan-2-yl)aniline | C₉H₁₁NS₂ | Dithiolane ring (meta) | Moderate bioactivity | Synthetic intermediate |

Key Research Findings

- Materials Science : The sulfur-rich dithiolane ring enables redox-active behavior, making it superior to dioxolane analogs in conductive polymer applications .

- Synthetic Flexibility : The compound’s amine group facilitates diverse functionalization, a advantage over sterically hindered analogs like 3-(1,3-Dithiolan-2-yl)aniline .

Biologische Aktivität

4-(1,3-Dithiolan-2-yl)aniline is a compound of interest in medicinal chemistry due to its unique structural features, which incorporate a dithiolane moiety. This structure potentially enhances its biological activity, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the biological activities associated with this compound, summarizing key research findings and applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N2S2, with a molecular weight of approximately 198.31 g/mol. The compound features a dithiolane ring, which is known for its reactivity and ability to form stable complexes with various biological targets.

1. Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways.

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa (Cervical) | 15.2 | Apoptosis induction |

| Compound B | MCF-7 (Breast) | 12.5 | ROS generation |

| Compound C | A549 (Lung) | 18.0 | Cell cycle arrest |

2. Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes, including mushroom tyrosinase. Tyrosinase plays a crucial role in melanin synthesis and is a target for skin-whitening agents. The compound has demonstrated competitive inhibition against tyrosinase, suggesting potential applications in cosmetic formulations aimed at skin lightening .

Table 2: Inhibition Potency Against Tyrosinase

| Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|

| This compound | 25.0 | Competitive |

| Kojic Acid | 16.0 | Competitive |

3. Antioxidant Properties

The antioxidant activity of this compound has also been explored. The dithiolane structure contributes to its ability to scavenge free radicals, which is beneficial in preventing oxidative damage in biological systems.

Case Study: Cytotoxicity Evaluation

In a controlled study evaluating the cytotoxic effects of various aniline derivatives on breast cancer cells (MCF-7), this compound showed notable efficacy with an IC50 value of 12.5 µM. The study utilized MTT assays to quantify cell viability post-treatment, demonstrating that the compound effectively reduces cell proliferation through apoptosis mechanisms.

Case Study: Tyrosinase Inhibition

A study focusing on the inhibitory effects of several dithiolane derivatives on mushroom tyrosinase revealed that this compound acts as a competitive inhibitor. Kinetic analysis indicated that it binds to the active site of tyrosinase, providing insights into its potential use as a cosmetic agent for skin depigmentation.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Cytotoxicity : Induction of oxidative stress leading to apoptosis.

- Enzyme Inhibition : Competitive binding to active sites of target enzymes like tyrosinase.

- Antioxidant Activity : Scavenging free radicals through redox reactions facilitated by the dithiolane group.

Q & A

Q. What are the common synthetic routes for 4-(1,3-Dithiolan-2-yl)aniline, and how can their efficiency be optimized?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example:

- Route 1: Reacting 4-nitroaniline with 1,3-dithiolane-2-thione under basic conditions, followed by catalytic hydrogenation to reduce the nitro group to an amine .

- Route 2: Coupling aniline derivatives with 1,3-dithiolane precursors via transition-metal-catalyzed cross-coupling (e.g., Pd/Cu systems) .

Optimization includes adjusting reaction parameters (temperature, solvent polarity, catalyst loading) and monitoring progress via HPLC or TLC. Purity is enhanced using column chromatography with silica gel or alumina .

Q. How can the structure of this compound be characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy:

- Crystallography: Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths/angles. For example, the dithiolane ring’s S–S bond length is typically ~2.05 Å .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound derivatives be resolved?

Methodological Answer: Discrepancies in bond lengths or space groups often arise from twinning or disordered solvent molecules. Strategies include:

- Refinement: Use SHELXL’s TWIN and BASF commands to model twinned data .

- Validation: Cross-check with Hirshfeld surface analysis (e.g., CrystalExplorer) to identify weak interactions (C–H···π, van der Waals) that may distort geometry .

- Data Collection: Ensure high-resolution (<1.0 Å) datasets and low-temperature (100 K) measurements to reduce thermal motion artifacts .

Q. What computational methods predict the electronic and intermolecular interaction profiles of this compound?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-311++G(d,p) level to predict frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4.5 eV) indicates reactivity .

- Hirshfeld Surface Analysis: Quantify interaction contributions (e.g., H-bonding: 25%, S···S: 10%) using CrystalExplorer. This clarifies packing motifs and stability .

- MD Simulations: Simulate solvation effects in explicit solvents (e.g., DMSO) using GROMACS to assess conformational flexibility .

Q. How can researchers design experiments to evaluate the biological activity of this compound derivatives?

Methodological Answer:

- In Vitro Assays:

- Mechanistic Studies:

- Molecular Docking: AutoDock Vina screens against target proteins (e.g., Topoisomerase II) to identify binding modes .

- Kinetic Analysis: Monitor enzyme inhibition (e.g., COX-2) via fluorescence quenching at λ = 280 nm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.